molecular formula C10H17ClN2O3S B2781831 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856032-42-2

5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2781831
CAS No.: 1856032-42-2
M. Wt: 280.77
InChI Key: NKINHCDVJBRXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The butoxymethyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.
  • The ethyl group can be introduced through similar alkylation reactions using ethyl halides.
  • Formation of the Sulfonyl Chloride Group:

    • The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid or sulfonate ester with thionyl chloride or chlorosulfonic acid.
  • Industrial Production Methods: Industrial production of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic methods may be employed to enhance efficiency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps

    • Preparation of the Pyrazole Core:

      • The pyrazole core can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Substitution Reactions:

      • The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
    • Oxidation and Reduction Reactions:

      • The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced pyrazole derivatives.
    • Coupling Reactions:

      • The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Common Reagents and Conditions:

      Nucleophilic Substitution: Reagents like amines, alcohols, and thiols; conditions include the use of bases like triethylamine or pyridine.

      Oxidation: Reagents like hydrogen peroxide or potassium permanganate; conditions include acidic or basic media.

      Reduction: Reagents like sodium borohydride or lithium aluminum hydride; conditions include aprotic solvents like tetrahydrofuran.

    Major Products Formed:

    • Sulfonamide derivatives, sulfonate esters, sulfonothioates, oxidized pyrazoles, reduced pyrazoles, and various coupled products.

    Scientific Research Applications

    Chemistry:

    • Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology:

    • Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine:

    • Explored as a potential drug candidate or as a building block for the development of new therapeutic agents.

    Industry:

    • Utilized in the production of specialty chemicals, dyes, and polymers.

    Mechanism of Action

    The mechanism of action of 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in drug design to target specific enzymes or receptors, thereby modulating their activity.

    Molecular Targets and Pathways:

    • Enzymes with nucleophilic active sites, such as serine proteases or cysteine proteases.
    • Receptors with nucleophilic amino acid residues.

    Comparison with Similar Compounds

    • 5-(methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
    • 5-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
    • 5-(propoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

    Comparison:

    • The butoxymethyl group in 5-(butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride provides unique steric and electronic properties compared to the methoxymethyl, ethoxymethyl, and propoxymethyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.

    Properties

    IUPAC Name

    5-(butoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17ClN2O3S/c1-3-5-6-16-8-9-10(17(11,14)15)7-12-13(9)4-2/h7H,3-6,8H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NKINHCDVJBRXCO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCOCC1=C(C=NN1CC)S(=O)(=O)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H17ClN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    280.77 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.